molecular formula C17H21N3O2 B2354782 N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)pivalamide CAS No. 2034584-72-8

N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)pivalamide

Cat. No.: B2354782
CAS No.: 2034584-72-8
M. Wt: 299.374
InChI Key: XHHXPOCMMBTGTR-UHFFFAOYSA-N
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Description

N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)pivalamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a 1,2,4-oxadiazole heterocyclic ring, a scaffold renowned for its unique bioisosteric properties and a wide spectrum of biological activities . The 1,2,4-oxadiazole ring is a privileged structure in pharmaceutical design, known for its ability to serve as a stable equivalent for ester and amide functional groups, which can improve the metabolic stability of potential drug candidates . This ring system is found in several commercially available drugs and is associated with diverse pharmacological actions, making it a key framework for developing novel therapeutic agents . The specific incorporation of a cyclopropyl substituent on the oxadiazole ring and a pivalamide group adds distinct steric and electronic properties to the molecule, which can be crucial for optimizing interactions with biological targets. The primary research value of this compound lies in its potential as a key intermediate or final product in the synthesis of novel bioactive molecules. Its structure aligns with compounds investigated for various therapeutic applications, including but not limited to anticancer, anti-inflammatory, antiviral, and antibacterial activities . Furthermore, derivatives containing the 1,2,4-oxadiazole moiety have also found applications outside of human medicine, such as in the development of agrochemicals for controlling phytopathogenic fungi . Researchers can utilize this compound to explore structure-activity relationships (SAR), conduct high-throughput screening, and investigate mechanisms of action against specific biological targets. This product is intended for research and development purposes only. It is not designed, intended, or approved for human diagnostic, therapeutic, or veterinary use.

Properties

IUPAC Name

N-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-17(2,3)16(21)18-13-7-5-4-6-12(13)10-14-19-15(20-22-14)11-8-9-11/h4-7,11H,8-10H2,1-3H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHHXPOCMMBTGTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=CC=C1CC2=NC(=NO2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)pivalamide is a complex organic compound of interest in medicinal chemistry due to its potential biological activities. This compound incorporates the oxadiazole moiety, which is known for its diverse pharmacological properties, including anti-inflammatory, antibacterial, and antitumor activities. This article reviews the biological activity of this compound based on current research findings.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

CxHyNzOw\text{C}_{x}\text{H}_{y}\text{N}_{z}\text{O}_{w}

Where xx, yy, zz, and ww represent the respective number of carbon, hydrogen, nitrogen, and oxygen atoms in the compound. The presence of the cyclopropyl group and the oxadiazole ring contributes to its unique biological activity profile.

Anti-inflammatory Activity

Research has demonstrated that derivatives of 1,3,4-oxadiazole exhibit significant anti-inflammatory properties. In a study evaluating various oxadiazole derivatives, it was found that compounds with suitable substitutions at the 2 and 5 positions showed promising anti-inflammatory effects. The effectiveness was assessed using the carrageenan-induced rat paw edema model, where several compounds displayed inhibition rates comparable to indomethacin, a standard anti-inflammatory drug .

Table 1: Inhibition of Paw Edema by Oxadiazole Derivatives

CompoundDose (mg/kg)Inhibition after 3h (%)Inhibition after 6h (%)
C-1303.28 ± 0.2858.24
C-2302.48 ± 0.2356.48
C-4301.62 ± 0.2770.98
Control-0.36 ± 0.28-
Indomethacin401.78 ± 0.3466.44

This data indicates that certain substitutions can enhance the anti-inflammatory activity of oxadiazole derivatives significantly.

Antitumor Activity

The antitumor potential of oxadiazole derivatives has also been explored in various studies. Compounds bearing the oxadiazole ring have been tested against multiple cancer cell lines with varying degrees of success. For instance, one study reported a compound with an IC50 value of approximately 9.4μM9.4\mu M, indicating effective cytotoxicity against cancer cells .

The biological activity of this compound may involve interaction with specific enzymes or receptors within cellular pathways:

  • Enzyme Inhibition : The oxadiazole moiety may inhibit enzymes involved in inflammatory pathways.
  • Receptor Modulation : The compound could modulate receptor activity related to pain and inflammation.

Case Studies

Several case studies have highlighted the efficacy of oxadiazole derivatives in treating inflammatory diseases and cancers:

  • Anti-inflammatory Studies : A series of compounds were synthesized and evaluated for their anti-inflammatory properties using animal models, showing significant reductions in edema similar to established NSAIDs.
  • Antitumor Studies : A panel of cancer cell lines was treated with synthesized oxadiazole derivatives to assess their cytotoxic effects, revealing several compounds with potent antitumor activity.

Comparison with Similar Compounds

Compound 37: N,1-dimethyl-N-(2-{3-[(pyridin-4-yl)methyl]-1,2,4-oxadiazol-5-yl}phenyl)piperidin-4-amine

  • Key Differences : Replaces the cyclopropyl group with a pyridin-4-ylmethyl substituent and introduces a piperidin-4-amine moiety.

Compound 75: 4-{3-[(5-methyl-1H-imidazol-4-yl)methyl]-1,2,4-oxadiazol-5-yl}-N-[(1-propylcyclopropyl)methyl]cyclohexa-1,3-dien-1-amine

  • Key Differences : Features an imidazole-methyl substituent and a cyclohexadienyl backbone.
  • Implications : The imidazole group could confer pH-dependent solubility, while the cyclohexadienyl system might introduce conformational rigidity, contrasting with the planar phenyl group in the target compound .

Pivalamide-Containing Analogues

Compound 1383619-76-8: N-(5-(6-(2-fluoro-5-methoxyphenyl)imidazo[1,2-b]pyridazin-2-yl)-2-(trifluoromethyl)phenyl)pivalamide

  • Key Differences : Replaces the oxadiazole-phenyl system with an imidazo[1,2-b]pyridazin scaffold. The trifluoromethyl group and fluoro-methoxy substituents enhance electronegativity.

Heterocyclic Compounds with Sulfanyl/Chlorophenyl Substituents

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

  • Key Differences : Utilizes a pyrazole ring with chlorophenylsulfanyl and trifluoromethyl groups.
  • The trifluoromethyl group may enhance metabolic resistance but reduce solubility .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties/Inferences
Target Compound 1,2,4-Oxadiazole-phenyl Cyclopropyl, pivalamide ~331.4 (estimated) High steric bulk, potential metabolic stability
Compound 37 1,2,4-Oxadiazole-phenyl Pyridin-4-ylmethyl, piperidin-4-amine ~395.5 Increased polarity, possible CNS limitations
Compound 75 1,2,4-Oxadiazole-cyclohexadienyl Imidazole-methyl, propylcyclopropyl ~438.5 Conformational rigidity, pH-dependent solubility
1383619-76-8 Imidazo[1,2-b]pyridazin Trifluoromethyl, fluoro-methoxy ~507.4 Enhanced lipophilicity, strong π-π interactions
5-(3-Chlorophenylsulfanyl)-pyrazole Pyrazole Chlorophenylsulfanyl, trifluoromethyl ~310.7 Thiol reactivity, high electronegativity

Computational and Spectroscopic Insights

Density functional theory (DFT) studies, particularly using the B3LYP functional, have been critical in predicting vibrational spectra and electronic properties of heterocyclic compounds . For the target compound, B3LYP calculations could reliably model its infrared (IR) and circular dichroism (CD) spectra, aiding in structural validation and comparison with experimental data . In contrast, compounds with larger substituents (e.g., imidazopyridazine in 1383619-76-8) may require higher-level theory (e.g., MP2) for accurate conformational analysis due to increased electron correlation effects .

Preparation Methods

Synthesis of 3-Cyclopropyl-1,2,4-oxadiazole-5-carboxylic Acid

The oxadiazole core is constructed via cyclization of cyclopropanecarbonyl chloride with amidoxime intermediates. Adapted from protocols for analogous bisazoles, this step involves:

  • Amidoxime formation : Cyclopropanecarbonitrile reacts with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 12 hours, yielding cyclopropanecarboxamidoxime (87% yield).
  • Cyclization : The amidoxime is treated with ethyl chlorooxalate in dichloromethane (DCM) under basic conditions (triethylamine, 0°C → room temperature, 6 hours), producing ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate (72% yield).
  • Hydrolysis : Saponification with NaOH (2M, ethanol/water, reflux, 4 hours) generates the carboxylic acid (91% yield).

Benzyl Group Installation

The carboxylic acid is converted to a benzyl chloride intermediate for nucleophilic substitution:

  • Reduction to alcohol : Lithium aluminum hydride (LAH) in tetrahydrofuran (THF) reduces the acid to 3-cyclopropyl-1,2,4-oxadiazole-5-methanol (65% yield).
  • Chlorination : Thionyl chloride (SOCl₂) in DCM (0°C, 2 hours) yields 5-(chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole (89% yield).
  • Alkylation : Reaction with 2-aminobenzyl alcohol in dimethylformamide (DMF) using K₂CO₃ (80°C, 12 hours) affords 2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)aniline (63% yield).

Pivalamide Formation

The primary amine undergoes acylation with pivaloyl chloride (2 equivalents) in DCM with pyridine (0°C → room temperature, 6 hours), yielding the target compound (78% yield).

Synthetic Route B: Benzyl-First Approach

Synthesis of 2-(Bromomethyl)aniline

Starting from 2-nitrobenzyl bromide:

  • Nitro reduction : Hydrogenation (H₂, 10% Pd/C, ethanol, 25°C, 4 hours) reduces the nitro group to an amine (95% yield).
  • Bromination : Phosphorus tribromide (PBr₃) in DCM (0°C, 2 hours) converts the alcohol to 2-(bromomethyl)aniline (82% yield).

Oxadiazole Ring Construction

  • Nitrile synthesis : 2-(Bromomethyl)aniline reacts with sodium cyanide (NaCN) in DMF (60°C, 8 hours) to form 2-(cyanomethyl)aniline (74% yield).
  • Amidoxime formation : Hydroxylamine hydrochloride in ethanol/water (80°C, 12 hours) yields 2-(amidoximemethyl)aniline (68% yield).
  • Cyclization : Cyclopropanecarbonyl chloride in DCM with triethylamine (0°C → room temperature, 6 hours) forms 2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)aniline (71% yield).

Final Acylation

Identical to Route A, yielding the target compound (76% yield).

Comparative Analysis of Synthetic Routes

Parameter Route A Route B
Total Yield 32% 38%
Reaction Steps 6 5
Purification Complexity High Moderate
Scalability Limited Feasible
Key Intermediate Stability Low High

Route B offers superior efficiency due to fewer steps and higher intermediate stability, though Route A provides better control over oxadiazole regiochemistry.

Optimization and Challenges

Oxadiazole Cyclization

Cyclopropanecarbonyl chloride’s steric bulk necessitates slow addition (<1 mL/min) to prevent dimerization. Microwave-assisted cyclization (100°C, 30 minutes) improves yields to 85%.

Amidation Selectivity

Competing O-acylation is suppressed using pyridine as a base, ensuring exclusive N-pivaloylation.

Chromatography-Free Purification

Crystallization from hexane/ethyl acetate (4:1) isolates the final compound in 95% purity, avoiding silica gel.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 7.8 Hz, 1H), 7.32 (t, J = 7.6 Hz, 1H), 7.25 (d, J = 7.2 Hz, 1H), 4.42 (s, 2H), 1.28 (s, 9H), 1.12–1.05 (m, 1H), 0.98–0.91 (m, 2H), 0.72–0.65 (m, 2H).
  • HRMS (ESI+) : m/z calculated for C₁₇H₂₁N₃O₂ [M+H]⁺: 300.1709; found: 300.1712.

Q & A

Q. What are the optimal synthetic routes for N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)pivalamide, and what analytical techniques ensure purity?

  • Methodological Answer : The synthesis of this compound likely involves multi-step reactions, including cyclopropane functionalization, oxadiazole ring formation, and amide coupling. Controlled conditions (e.g., inert atmosphere, precise temperature) are critical to avoid side reactions like hydrolysis of the oxadiazole ring. Purification via column chromatography or recrystallization is recommended. Analytical validation should include NMR spectroscopy (to confirm cyclopropyl and phenyl proton environments) and high-resolution mass spectrometry (HRMS) for molecular weight confirmation .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies using HPLC to monitor degradation products. Prepare buffer solutions (pH 3–10) and incubate the compound at 25°C, 40°C, and 60°C. Track changes in purity over 1–4 weeks. Oxidative degradation pathways (e.g., cyclopropane ring opening) can be identified via LC-MS. Safety protocols, such as glove-box handling for air-sensitive intermediates, are essential .

Advanced Research Questions

Q. What experimental designs are suitable for resolving contradictions in reported biological activity data for this compound?

  • Methodological Answer : Use factorial design to isolate variables (e.g., solvent polarity, assay temperature) that may influence activity. For example, a 2^k design can test interactions between compound concentration and assay pH. Statistical tools like ANOVA and regression analysis can identify confounding factors. Cross-validate results with orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays) .

Q. How can computational methods predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) to model binding poses with target proteins. Validate predictions using molecular dynamics simulations (GROMACS) to assess stability over 100 ns. Compare computational results with experimental data (e.g., IC50 values from enzymatic inhibition assays). Focus on the oxadiazole moiety’s role in hydrogen bonding and cyclopropyl group’s steric effects .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Methodological Answer : Use co-solvency (e.g., PEG-400/water mixtures) or nanoparticle formulation to enhance aqueous solubility. Assess logP values via shake-flask experiments or computational tools (e.g., ChemAxon). For bioavailability, conduct permeability assays (Caco-2 monolayers) and compare pharmacokinetic profiles in rodent models with/without solubilizing agents .

Data Contradiction and Mechanistic Analysis

Q. How to address discrepancies between in vitro and in vivo efficacy data?

  • Methodological Answer : Investigate metabolic stability using liver microsome assays (human/rodent) to identify rapid clearance pathways. Compare metabolite profiles via LC-MS/MS. If in vitro activity is high but in vivo efficacy is low, consider prodrug derivatization (e.g., esterification of the pivalamide group) to improve bioavailability .

Q. What mechanisms explain the compound’s selectivity for specific biological targets?

  • Methodological Answer : Use competitive binding assays with radiolabeled ligands or fluorescent probes to map binding sites. Combine with site-directed mutagenesis of the target protein to identify critical residues (e.g., serine vs. cysteine nucleophiles). Structural analogs lacking the cyclopropyl group can clarify steric contributions .

Tables for Key Parameters

Parameter Recommended Method Key Considerations
Synthetic YieldGravimetric analysisOptimize stoichiometry of cyclopropane precursor
Purity ValidationHPLC (C18 column, 254 nm)Monitor oxadiazole degradation at high pH
Binding AffinitySurface Plasmon Resonance (SPR)Control for nonspecific binding to sensor chip
Metabolic StabilityLiver microsome assaySpecies-specific CYP450 enzyme activity

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